1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one
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Overview
Description
1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two amino groups at positions 4 and 6 of the triazine ring and a phenylethanone moiety at position 2
Preparation Methods
The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-diamino-1,3,5-triazine with phenylacetyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dioxane or dichloroethane at elevated temperatures (70-80°C) to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include solvents like dioxane, dichloroethane, and bases such as sodium carbonate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to inhibit certain enzymes and pathways makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological processes, making the compound a potential therapeutic agent .
The molecular targets and pathways involved in the compound’s mechanism of action vary depending on the specific application. In medicinal chemistry, for example, the compound may target enzymes involved in cancer cell proliferation or viral replication, leading to the inhibition of these processes and potential therapeutic effects.
Comparison with Similar Compounds
1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:
4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound shares a similar triazine core but differs in the substituents attached to the triazine ring.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: This compound also contains a triazine ring with amino groups but has different substituents.
The uniqueness of this compound lies in its specific structure and the presence of the phenylethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H11N5O |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-(4,6-diamino-1,3,5-triazin-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C11H11N5O/c12-10-14-9(15-11(13)16-10)8(17)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15,16) |
InChI Key |
FMFJTJGDLHUFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
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